molecular formula C7H5ClINO3S B14847647 2-Acetyl-6-iodopyridine-4-sulfonyl chloride

2-Acetyl-6-iodopyridine-4-sulfonyl chloride

Cat. No.: B14847647
M. Wt: 345.54 g/mol
InChI Key: ZWRLMHOXEAEFNH-UHFFFAOYSA-N
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Description

2-Acetyl-6-iodopyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClINO3S and a molecular weight of 345.54 g/mol . This compound is characterized by the presence of an acetyl group, an iodine atom, and a sulfonyl chloride group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-Acetyl-6-iodopyridine-4-sulfonyl chloride typically involves the introduction of the acetyl, iodine, and sulfonyl chloride groups onto the pyridine ring. One common method involves the reaction of 2-acetylpyridine with iodine and a sulfonyl chloride reagent under specific conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Acetyl-6-iodopyridine-4-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Acetyl-6-iodopyridine-4-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-6-iodopyridine-4-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The iodine atom can participate in halogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar compounds to 2-Acetyl-6-iodopyridine-4-sulfonyl chloride include other sulfonyl chlorides and iodopyridine derivatives. For example:

The uniqueness of this compound lies in its combination of functional groups, which provides distinct reactivity and applications in various fields.

Properties

Molecular Formula

C7H5ClINO3S

Molecular Weight

345.54 g/mol

IUPAC Name

2-acetyl-6-iodopyridine-4-sulfonyl chloride

InChI

InChI=1S/C7H5ClINO3S/c1-4(11)6-2-5(14(8,12)13)3-7(9)10-6/h2-3H,1H3

InChI Key

ZWRLMHOXEAEFNH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)I

Origin of Product

United States

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